

# Trt-PEG4-C2-acid hydrate molecular weight and formula

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## Compound of Interest

Compound Name: Trt-PEG4-C2-acid hydrate

Cat. No.: B1341378

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## In-Depth Technical Guide: Trt-PEG4-C2-acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **Trt-PEG4-C2-acid hydrate**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

### Core Molecular Data

**Trt-PEG4-C2-acid hydrate** is a bifunctional molecule commonly utilized as a linker in the synthesis of PROTACs.<sup>[1][2][3][4]</sup> Its structure incorporates a trityl (Trt) protecting group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid (C2-acid) functional group. The PEG moiety enhances solubility and provides spatial separation between the two ends of the PROTAC molecule. The terminal carboxylic acid allows for covalent linkage to other molecular components.

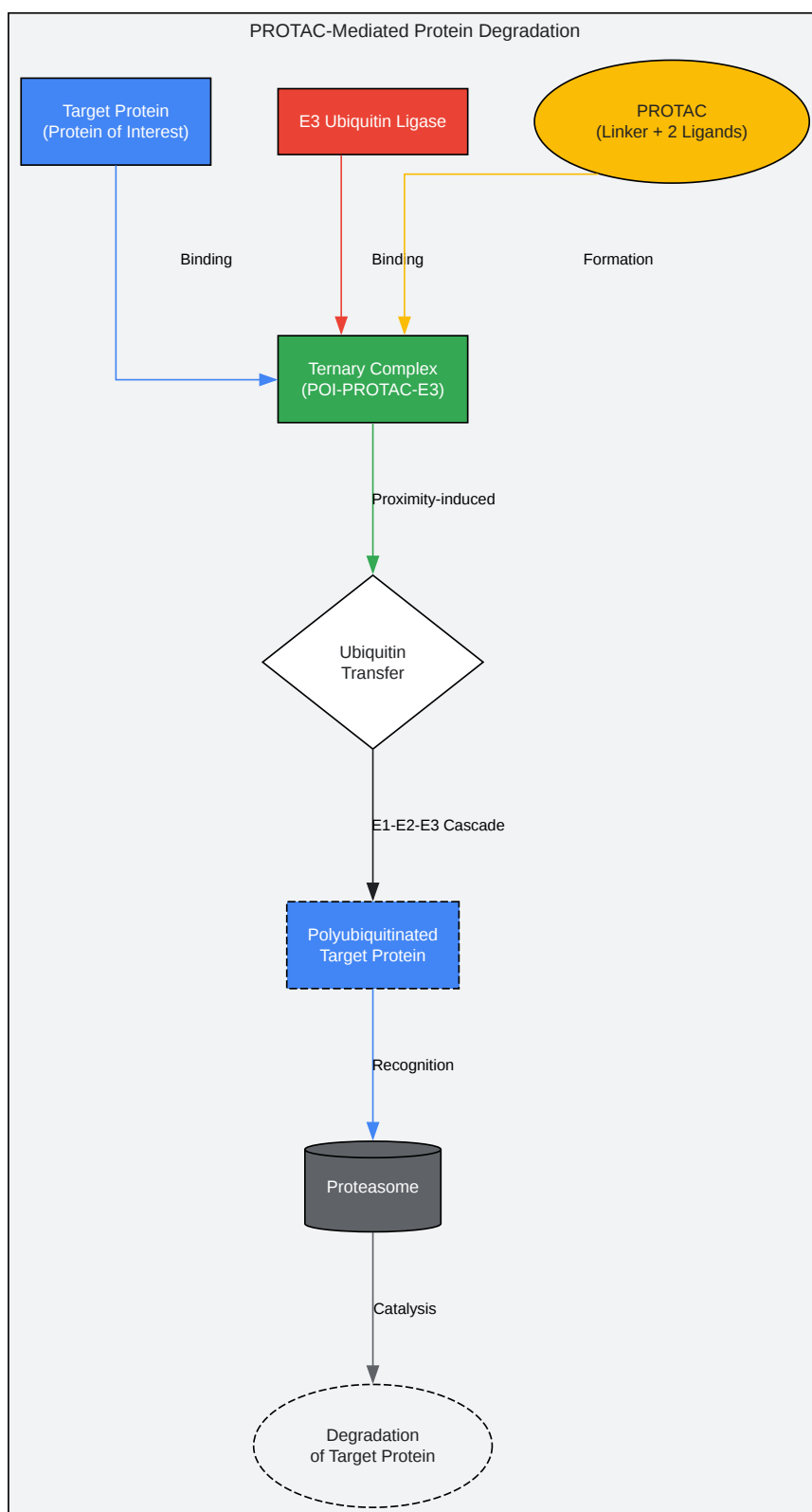
The fundamental quantitative data for **Trt-PEG4-C2-acid hydrate** is summarized in the table below.

Property	Value
Chemical Formula	C30H38O7S
Molecular Weight	542.68 g/mol
CAS Number	1189873-11-7[1][2][5]

## Role in PROTAC-Mediated Protein Degradation

**Trt-PEG4-C2-acid hydrate** serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC molecule.[2][3][4] PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The logical workflow of a PROTAC, facilitated by a linker such as Trt-PEG4-C2-acid, is illustrated in the diagram below.



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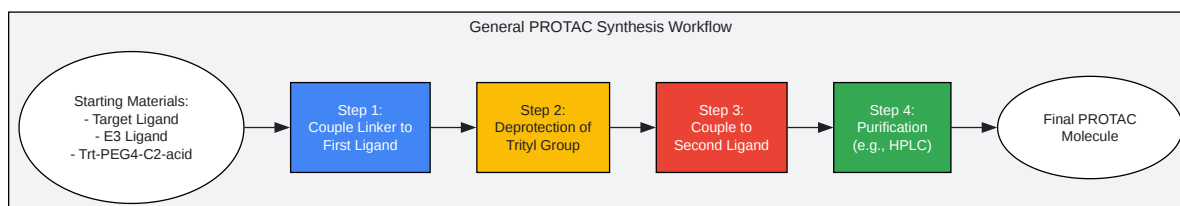
Figure 1. Logical workflow of PROTAC-mediated protein degradation.

## Experimental Protocols

Detailed experimental protocols for the synthesis and application of PROTACs using **Trt-PEG4-C2-acid hydrate** are highly specific to the target protein and the E3 ligase being recruited. Researchers should refer to specialized literature for protocols relevant to their specific research objectives. The general steps would involve:

- **Ligand Synthesis:** Synthesis of a ligand that specifically binds to the target protein of interest and a ligand for a chosen E3 ubiquitin ligase.
- **Linker Conjugation:** Covalent attachment of the **Trt-PEG4-C2-acid hydrate** linker to one of the ligands, followed by deprotection of the trityl group and conjugation to the second ligand. This typically involves standard amide bond formation or other biocompatible ligation chemistries.
- **PROTAC Purification and Characterization:** Purification of the final PROTAC molecule using techniques such as HPLC, and characterization by mass spectrometry and NMR to confirm its identity and purity.
- **In Vitro Assays:** Evaluation of the PROTAC's efficacy in cell culture, including assessment of target protein degradation (e.g., via Western blot or proteomics), and measurement of downstream cellular effects.

The following diagram outlines a generalized experimental workflow for the synthesis of a PROTAC using a linker like Trt-PEG4-C2-acid.



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Figure 2. Generalized workflow for PROTAC synthesis.

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